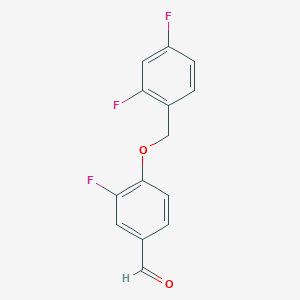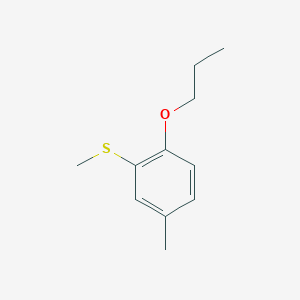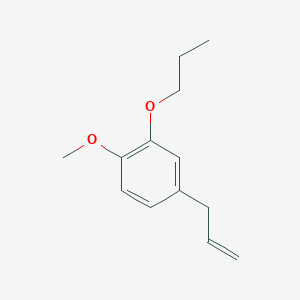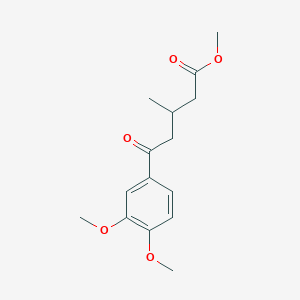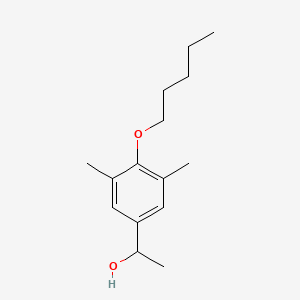
1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a pentoxy group and two methyl groups, as well as an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-n-pentoxy-3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ethanolic hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and crystallization techniques.
化学反应分析
Types of Reactions: 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding alkane.
Substitution: Substitution reactions result in the formation of various alkylated derivatives.
科学研究应用
1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism by which 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol is similar to other phenolic compounds, such as 4-n-pentoxyphenol and 3,5-dimethylphenol. its unique combination of substituents and functional groups sets it apart, providing distinct chemical and biological properties. These differences make it a valuable compound in various applications where specificity and efficacy are crucial.
属性
IUPAC Name |
1-(3,5-dimethyl-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-5-6-7-8-17-15-11(2)9-14(13(4)16)10-12(15)3/h9-10,13,16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEVXENUMBPQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
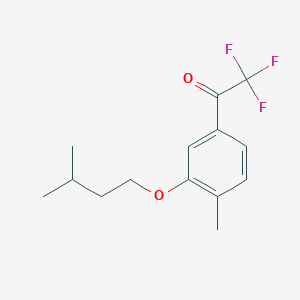
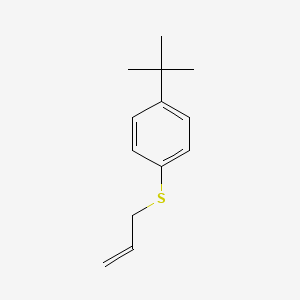
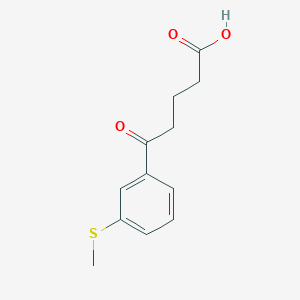
![2-[4-(Methylthio)phenyl]-2-butanol](/img/structure/B8000723.png)
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000728.png)
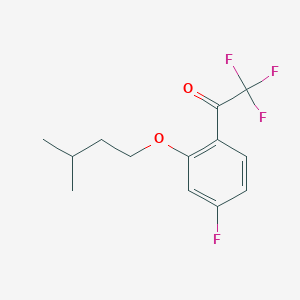
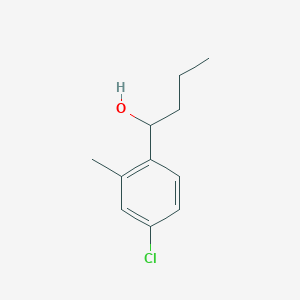
![3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol](/img/structure/B8000740.png)
![O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate](/img/structure/B8000744.png)
